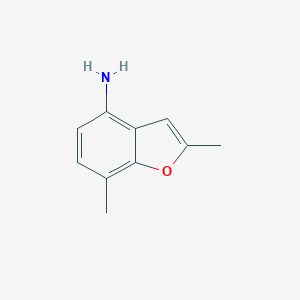

2,7-Dimethylbenzofuran-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

187267-99-8 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2,7-dimethyl-1-benzofuran-4-amine |

InChI |

InChI=1S/C10H11NO/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5H,11H2,1-2H3 |

InChI Key |

RREDJZUSFMRHKG-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)N)C=C(O2)C |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=C(O2)C |

Synonyms |

4-Benzofuranamine, 2,7-dimethyl- |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2,7 Dimethylbenzofuran 4 Amine

Electrophilic and Nucleophilic Substitution Reactions

The substitution patterns of 2,7-dimethylbenzofuran-4-amine are directed by the electronic properties of the amine and methyl groups. The primary amine at the 4-position is a potent activating group, strongly directing electrophiles to the ortho and para positions. Similarly, the methyl groups at the 2- and 7-positions are weakly activating and also exhibit ortho and para directing effects.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the positions on the benzene (B151609) ring are the most likely sites of attack due to the powerful activating effect of the amino group. The available positions for substitution are C5 and C6. The directing effects of the substituents would favor substitution at these positions. The furan (B31954) ring is generally less reactive towards electrophiles than the activated benzene ring in this specific molecule. However, under certain conditions, electrophilic attack at the C3 position of the benzofuran (B130515) is also a possibility. To control the reactivity and prevent over-reaction or oxidation, the amino group is often protected, for example, by acetylation to form the corresponding acetanilide. This moderately deactivates the ring and allows for more controlled substitution. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |

| C3 | Furan oxygen, C2-methyl | Moderately activated |

| C5 | ortho to -NH2, meta to C7-CH3 | Highly activated |

| C6 | meta to -NH2, ortho to C7-CH3 | Activated |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the unmodified this compound is generally unfavorable. The molecule is electron-rich due to the presence of the amino and methyl groups, which disfavors attack by nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack, which are absent in this compound. However, as will be discussed in section 3.4, conversion of the amine to a diazonium salt dramatically changes its reactivity, making it an excellent substrate for a variety of nucleophilic substitution reactions.

Oxidation and Reduction Transformations of the Amine and Benzofuran Moieties

Oxidation:

The primary aromatic amine group in this compound is susceptible to oxidation. slideshare.netlibretexts.org The outcome of the oxidation depends on the oxidizing agent and reaction conditions.

Mild Oxidation: With mild oxidizing agents like hydrogen peroxide or peroxy acids, the amine can be oxidized to the corresponding nitroso or nitro compound. libretexts.orgbritannica.com

Strong Oxidation: Stronger oxidizing agents, such as potassium dichromate in sulfuric acid, can lead to the formation of quinone-like structures or complex polymeric materials due to the high electron density of the molecule. slideshare.net The presence of the activating methyl and amino groups makes the aromatic ring prone to oxidative degradation.

The benzofuran ring itself is relatively stable to oxidation, but under harsh conditions, oxidative cleavage of the furan ring can occur.

Reduction:

The primary focus of reduction reactions on this compound is typically the furan moiety of the benzofuran ring system.

Catalytic Hydrogenation: The furan ring can be selectively hydrogenated to the corresponding 2,3-dihydrobenzofuran derivative. This is often achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts. acs.orgd-nb.infonih.govresearchgate.netresearchgate.net The benzene ring is more resistant to reduction and requires more forcing conditions (higher pressures and temperatures) to be hydrogenated. This selective hydrogenation allows for the synthesis of the corresponding 2,7-dimethyl-2,3-dihydrobenzofuran-4-amine.

Table 2: Summary of Oxidation and Reduction Transformations

| Moiety | Transformation | Reagents/Conditions | Product Type |

| Amine | Oxidation | H2O2, Peroxy acids | Nitroso, Nitro derivatives |

| Amine & Benzene Ring | Oxidation | K2Cr2O7, H2SO4 | Quinone-like structures, Polymers |

| Benzofuran (Furan ring) | Reduction | H2, Pd/C or Ru catalyst | 2,3-Dihydrobenzofuran derivative |

Cycloaddition Reactions (e.g., Paternò-Büchi Reaction with Carbonyl Compounds)

The electron-rich furan ring of this compound can participate in cycloaddition reactions. A notable example is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene (in this case, the furan double bond) to form an oxetane.

Research has shown that 4-amino-2,7-dimethylbenzofuran undergoes the Paternò-Büchi reaction with both benzaldehyde and benzophenone upon irradiation. This reaction leads to the formation of a polycyclic oxetane adduct.

Reaction with Benzaldehyde: The irradiation of 4-amino-2,7-dimethylbenzofuran in the presence of benzaldehyde in benzene yields the corresponding oxetane adduct in good yields. The reaction exhibits stereoselectivity, leading to the formation of the endo isomer.

Reaction with Benzophenone: Similarly, irradiation in the presence of benzophenone also affords the corresponding oxetane adduct.

The resulting oxetane can be subsequently hydrolyzed, for instance with a catalytic amount of acid, to yield the corresponding 3-benzofurylmethanol derivative. This two-step process provides a synthetic route to these valuable alcohol derivatives.

Table 3: Paternò-Büchi Reaction with this compound

| Carbonyl Compound | Reaction Conditions | Product |

| Benzaldehyde | Benzene, Irradiation | endo-oxetane adduct |

| Benzophenone | Benzene, Irradiation | Oxetane adduct |

Functional Group Interconversions and Derivatization at the Amine Center

The primary amine at the 4-position is a versatile functional handle for a wide range of derivatizations and interconversions.

Acylation and Sulfonylation: The nucleophilic amine readily reacts with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base to form the corresponding amides. slideshare.netgoogle.comyoutube.comyoutube.com Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. slideshare.netyoutube.com These reactions are often used to protect the amine group or to introduce new functionalities.

Alkylation and Arylation: The primary amine can be alkylated with alkyl halides, though over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be an issue. slideshare.net Arylation is also possible under specific catalytic conditions.

Diazotization and Sandmeyer-type Reactions: A particularly powerful transformation is the diazotization of the primary amine. slideshare.net Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) converts the amine into a diazonium salt. mnstate.edugeeksforgeeks.orgpdx.edubyjus.com This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.org This allows for the introduction of functionalities that are difficult to introduce by other means.

Table 4: Functional Group Interconversions via Diazonium Salt Intermediate

| Reagent | Product Functional Group | Reaction Name |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| KI | -I (Iodo) | |

| HBF4, heat | -F (Fluoro) | Balz-Schiemann Reaction |

| H2O, heat | -OH (Hydroxy) | |

| H3PO2 | -H (Deamination) |

Ring-Opening and Rearrangement Reactions

Ring-Opening Reactions:

The benzofuran ring system, while generally stable, can undergo ring-opening reactions under specific conditions, typically involving the cleavage of the C-O bond of the furan ring.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the furan ring can be cleaved.

Transition-Metal-Catalyzed Ring-Opening: Nickel-catalyzed reactions have been developed for the ring-opening of benzofurans, often using silanes as reducing agents. slideshare.net These reactions can lead to the formation of ortho-functionalized phenols.

Base-Mediated Ring-Opening: Strong bases can also promote the cleavage of the benzofuran ring.

While these are general methods for benzofuran ring-opening, their specific application to this compound would depend on the compatibility of the reagents with the amine functionality.

Rearrangement Reactions:

There are no widely reported characteristic rearrangement reactions specific to the this compound skeleton itself. However, rearrangements involving the functional groups are conceivable. For instance, under certain conditions, derivatives of the amine could undergo rearrangements. An example from the broader class of benzofurans is the rearrangement of benzopyran derivatives to benzofurans under certain synthetic conditions. nih.gov Additionally, some synthetic routes to substituted benzofurans involve rearrangement steps. researchgate.net It is also possible that carbocation intermediates, formed for example during diazotization at higher temperatures, could lead to rearranged products.

Advanced Spectroscopic Characterization of 2,7 Dimethylbenzofuran 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental ¹H NMR data for 2,7-dimethylbenzofuran-4-amine. The expected ¹H NMR spectrum would provide information on the chemical environment of the protons, their multiplicity, and their spatial relationships through coupling constants.

Specific experimental ¹³C NMR data for this compound could not be located in available scientific literature and databases. A ¹³C NMR spectrum would be instrumental in identifying all unique carbon atoms in the molecule, including those in the benzofuran (B130515) core, the methyl groups, and the aromatic ring.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. A detailed search of scientific databases did not uncover any experimental FTIR or Raman spectra specifically for this compound. These spectra would be expected to show characteristic bands for the N-H stretching and bending vibrations of the primary amine, C-H stretching of the aromatic and methyl groups, and vibrations associated with the benzofuran ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. No specific experimental UV-Vis absorption data for this compound was found in the reviewed literature. The UV-Vis spectrum would be valuable for understanding the electronic properties of the conjugated benzofuran system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. A search for experimental mass spectrometry data for this compound did not yield any specific results. Such data would be crucial for confirming the molecular formula and for providing insights into the molecule's stability and fragmentation pathways under ionization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. No published X-ray crystallographic data for this compound could be located. A crystal structure would definitively establish bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational and Theoretical Investigations of 2,7 Dimethylbenzofuran 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are central to understanding the geometric and electronic properties of molecules like 2,7-Dimethylbenzofuran-4-amine. Typically, these calculations employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netedu.krd

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. pjbmb.org.pkarxiv.org For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The process identifies the equilibrium geometry, which is crucial for calculating other molecular properties accurately. Conformational analysis, an extension of geometry optimization, explores various spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-N bond of the amine group, to identify the global energy minimum. nih.gov The optimized geometric parameters provide a detailed picture of the molecular architecture.

Table 1: Illustrative Table of Predicted Geometric Parameters for this compound Note: The following table is a template representing the type of data generated from a DFT geometry optimization. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (furan ring) | Value in Angstroms (Å) |

| Bond Length | C-N (amine) | Value in Angstroms (Å) |

| Bond Angle | C-O-C (furan ring) | Value in Degrees (°) |

| Bond Angle | H-N-H (amine) | Value in Degrees (°) |

| Dihedral Angle | C-C-C-N | Value in Degrees (°) |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. dtic.milresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of bonds. globalresearchonline.netmsu.edu

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For this compound, characteristic frequencies would be expected for the N-H stretching and bending of the amine group, C-H stretching of the methyl and aromatic groups, and vibrations of the benzofuran (B130515) ring system. dtic.mil

Table 2: Illustrative Table of Predicted Vibrational Frequencies for this compound Note: This table is a template showing representative data from vibrational frequency calculations. Specific calculated values for the target molecule are not available in the cited literature.

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Symmetry |

|---|---|---|

| ~3400-3500 | N-H Asymmetric/Symmetric Stretch | Vibrational Symmetry |

| ~3000-3100 | Aromatic C-H Stretch | Vibrational Symmetry |

| ~2850-2950 | Methyl C-H Stretch | Vibrational Symmetry |

| ~1600-1650 | N-H Scissoring (Bending) | Vibrational Symmetry |

| ~1000-1250 | C-N Stretch | Vibrational Symmetry |

Theoretical methods can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. researchgate.netnih.gov These predictions help in the assignment of complex experimental NMR spectra.

Electronic properties, such as UV-Vis absorption spectra, are predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum.

Table 3: Illustrative Table of Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: This table is a template for data generated via the GIAO method. Specific calculated values for the target molecule are not available in the cited literature.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | Calculated Value | H (Amine) | Calculated Value |

| C4 | Calculated Value | H (Methyl C7) | Calculated Value |

| C7 | Calculated Value | H (Aromatic) | Calculated Value |

Electronic Structure and Reactivity Descriptors

The electronic nature and reactivity of a molecule can be effectively described by analyzing its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From these energies, global reactivity descriptors like chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated to further quantify reactivity. bhu.ac.inphyschemres.org

Table 4: Illustrative Table of Calculated FMO Energies and Reactivity Descriptors for this compound Note: This table is a template for data derived from FMO analysis. Specific calculated values for the target molecule are not available in the cited literature.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | Value |

| LUMO Energy | E_LUMO | - | Value |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Value |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Value |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Value |

| Electrophilicity Index | ω | μ² / 2η | Value |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecular surface. wolfram.comlibretexts.org It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in

The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent regions of neutral or near-zero potential. wolfram.com For this compound, the MEP map would be expected to show negative potential around the electronegative oxygen and nitrogen atoms, indicating their role as nucleophilic centers, while the hydrogen atoms of the amine group would likely exhibit positive potential. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

No NBO analysis data has been published for this compound.

Non-Linear Optical (NLO) Properties

There are no studies available on the NLO properties of this compound.

Intermolecular and Intramolecular Interaction Analysis (AIM, NCI)

No research detailing AIM or NCI analysis for this specific compound could be found.

Thermodynamic Property Calculations

Published thermodynamic property calculations for this compound are not available.

Synthesis and Chemical Characterization of 2,7 Dimethylbenzofuran 4 Amine Derivatives

Amine Derivatives (e.g., N-Alkylated, N-Acylated, N-Isothiocyanate)

The primary amine at the C4 position is a key functional group for derivatization, readily undergoing reactions such as alkylation, acylation, and conversion to an isothiocyanate.

N-Alkylation: The introduction of alkyl groups to the 4-amino moiety can be achieved through several established methods. A common approach involves the reaction of the primary amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net For selective N-methylation, dimethyl carbonate (DMC) serves as an environmentally benign reagent, often catalyzed by metallic nanoparticles. nih.gov Another powerful technique is the "hydrogen-borrowing" or reductive amination method, where the amine is reacted with an alcohol in the presence of a hydrogenation/dehydrogenation catalyst. google.comgoogle.com

N-Acylation: Acylation of 2,7-dimethylbenzofuran-4-amine to form the corresponding amides is a straightforward and high-yielding transformation. This is typically accomplished by reacting the amine with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to act as a scavenger for the acid byproduct.

N-Isothiocyanate: The conversion of the primary amine to the highly reactive isothiocyanate group (-N=C=S) opens pathways for further synthesis, particularly of thiourea (B124793) derivatives and various heterocycles. d-nb.info The most common method involves a two-step, one-pot procedure where the amine is first treated with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate) to form an intermediate dithiocarbamate (B8719985) salt. d-nb.inforesearchgate.netnih.gov This intermediate is then desulfurized using a variety of reagents to yield the final isothiocyanate. nih.gov Effective desulfurizing agents include thiophosgene, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), and cyanuric chloride (TCT). d-nb.inforesearchgate.netnih.gov

| Derivative Type | Reagents | General Conditions | Key Features |

|---|---|---|---|

| N-Alkylated | Alkyl halide, Base (e.g., NaHCO₃) | Aqueous or organic solvent, often heated. researchgate.net | Versatile for various alkyl groups; may lead to over-alkylation. |

| N-Methylated | Dimethyl Carbonate (DMC), Catalyst (e.g., Cu-Zr NPs) | Reflux in excess DMC, which also serves as solvent. nih.gov | Green and selective method for methylation. |

| N-Acylated | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Inert solvent (e.g., DCM, THF) at 0 °C to room temperature. | Generally high-yielding and rapid reaction. |

| N-Isothiocyanate | 1. Carbon Disulfide (CS₂), Base 2. Desulfurizing Agent (e.g., TCT) | One-pot reaction, often in a biphasic aqueous/organic system. d-nb.info | Creates a versatile synthetic handle for further reactions. nih.gov |

Benzofuran (B130515) Ring Substituent Modifications (e.g., at C3, C5, C6 positions)

While the amine provides a direct handle for derivatization, modifications to the benzofuran ring system itself are essential for creating structural diversity.

C3 Position: The C3 position of the benzofuran ring is analogous to the C3 position of indole (B1671886) and is the most nucleophilic carbon, making it susceptible to electrophilic substitution. Acylation reactions, such as the Friedel-Crafts acylation, can introduce ketone functionalities at this position. A Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, or oxalyl chloride, can be used to install a formyl group at the C3 position, which can then be used in subsequent reactions. patsnap.com

C5 and C6 Positions: Direct electrophilic substitution on the pre-formed this compound at the C5 and C6 positions is challenging due to the complex directing effects of the existing substituents. Synthetic strategies to introduce functionality at these positions typically rely on building the benzofuran ring from a benzene (B151609) precursor that already contains the desired substituents. For example, a substituted 2,5-dimethylphenol (B165462) could be used as a starting material to ultimately place a substituent at the C5 or C6 position of the final benzofuran product.

| Position | Reaction Type | Typical Reagents | Synthetic Strategy |

|---|---|---|---|

| C3 | Electrophilic Acylation/Formylation | Acyl Chloride/AlCl₃ (Friedel-Crafts) or Oxalyl Chloride/DMF (Vilsmeier-Haack). patsnap.com | Direct functionalization of the pre-formed benzofuran ring. |

| C5 | Ring Synthesis | Start from a 1,2,4,5-tetrasubstituted benzene derivative. | Incorporation of the substituent before the furan (B31954) ring cyclization. |

| C6 | Ring Synthesis | Start from a 1,2,3,4-tetrasubstituted benzene derivative. | Incorporation of the substituent before the furan ring cyclization. |

Stereoselective Synthesis of Chiral Analogues

The this compound scaffold is achiral. The synthesis of chiral analogues requires the introduction of one or more stereocenters, either on a substituent or on the benzofuran ring system itself.

One approach is to introduce a chiral side chain, for instance, by acylating the C4-amine with a chiral carboxylic acid to form a diastereomeric mixture of amides, which could then be separated. A more advanced strategy involves creating stereocenters on the benzofuran core. Organocatalysis has emerged as a powerful tool for such transformations. For example, enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to electrophiles can generate adjacent quaternary and tertiary stereocenters with high enantioselectivity. scispace.com Similarly, chiral squaramide catalysts have been used to mediate asymmetric cyclization reactions, producing benzofuran-fused N-heterocycles with excellent diastereo- and enantioselectivities. acs.org While these methods would require a modified substrate (e.g., a benzofuranone instead of a benzofuran), they establish a proof-of-principle for the asymmetric synthesis of complex chiral structures based on the benzofuran core. Microwave-assisted synthesis using N-protected α-amino acids can also produce optically active 2-benzofuranmethanamines without significant racemization. organic-chemistry.org

Annulated and Fused Systems Incorporating the this compound Moiety

Building additional rings onto the this compound framework leads to the creation of complex, polycyclic heterocyclic systems. The existing functional groups on the core molecule can serve as anchors for these annulation reactions.

The C4-amine group is particularly useful for constructing fused nitrogen-containing heterocycles. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring. The development of divergent synthetic pathways using sequential catalysis allows for the creation of skeletally different fused systems from a common intermediate. nih.gov For instance, a chiral intermediate can be directed to form either benzofuran-fused azocine (B12641756) derivatives or spiro-cyclopentanone benzofurans depending on the choice of a Lewis base catalyst. nih.gov Furthermore, the C3 position can be functionalized with a group that can participate in a cyclization reaction with the C4-amine to form a five- or six-membered ring fused between these two positions. Such strategies are pivotal in expanding the structural diversity of compounds derived from the this compound moiety.

Future Research Directions in 2,7 Dimethylbenzofuran 4 Amine Chemistry

Development of Novel and Efficient Synthetic Pathways

While general methods for the synthesis of substituted benzofurans are well-established, the development of novel and more efficient pathways to access 2,7-Dimethylbenzofuran-4-amine and its derivatives remains a significant area of research. Future efforts could focus on the following:

Catalytic C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation and functionalization offer a promising strategy for the direct synthesis of highly substituted benzofurans. hw.ac.uk Research could be directed towards the development of catalytic systems that enable the direct introduction of the amino group at the C4-position of a pre-formed 2,7-dimethylbenzofuran (B8525872) core, or the construction of the benzofuran (B130515) ring from appropriately substituted anilines and alkynes via C-H activation.

Flow Chemistry Approaches: The use of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis of this compound would allow for its rapid and efficient production, facilitating further chemical and biological studies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced synthetic steps | Development of selective and efficient catalysts |

| One-Pot and Tandem Reactions | Increased efficiency, reduced waste | Design of novel cascade reaction sequences |

| Flow Chemistry Approaches | Scalability, safety, precise control | Optimization of reaction conditions in a flow reactor |

Exploration of Undiscovered Chemical Transformations

The unique electronic and steric environment of this compound provides a platform for exploring novel chemical transformations. The interplay between the electron-rich aromatic ring, the nucleophilic amino group, and the reactive benzofuran core opens up avenues for undiscovered reactivity.

Derivatization of the Amino Group: The primary amine at the C4-position is a versatile handle for a wide range of chemical modifications. Future research should explore the synthesis of novel amide, sulfonamide, urea, and thiourea (B124793) derivatives. These transformations could lead to the discovery of compounds with new biological activities or material properties. researchgate.net The derivatization can alter the molecule's polarity and its ability to participate in hydrogen bonding. libretexts.org

Electrophilic Aromatic Substitution: The electron-donating effect of the amino group is expected to activate the benzene (B151609) ring towards electrophilic substitution. A systematic study of halogenation, nitration, sulfonation, and Friedel-Crafts reactions could reveal the regioselectivity of these transformations, which is influenced by the directing effects of the amino and methyl groups, as well as the furan (B31954) ring.

Metal-Catalyzed Cross-Coupling Reactions: The benzofuran core can be further functionalized through various metal-catalyzed cross-coupling reactions. For example, converting the amino group into a diazonium salt or a halide would allow for the introduction of a wide range of substituents at the C4-position via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.

| Transformation | Potential Outcome | Research Goal |

| Amino Group Derivatization | Novel compounds with diverse properties | Synthesis and characterization of new derivatives |

| Electrophilic Aromatic Substitution | Understanding of reactivity and regioselectivity | Mapping the substitution patterns of the core |

| Metal-Catalyzed Cross-Coupling | Introduction of diverse functional groups | Expanding the chemical space of derivatives |

Application of Advanced Analytical and Computational Techniques

To fully understand the properties and reactivity of this compound and its derivatives, the application of advanced analytical and computational techniques is crucial.

Spectroscopic and Crystallographic Analysis: Detailed characterization of newly synthesized derivatives using advanced NMR techniques (e.g., 2D NMR), mass spectrometry, and single-crystal X-ray diffraction will provide unambiguous structural information. researchgate.netresearchgate.net This data is essential for establishing structure-property and structure-activity relationships.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.net These studies can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reaction outcomes, and guide the design of new experiments.

Chromatographic Methods: The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), for the separation and quantification of this compound and its derivatives is essential for reaction monitoring, purity assessment, and metabolic studies. nih.gov Derivatization of the amino group can be used to enhance detectability in HPLC. mdpi.com

| Technique | Application | Key Insights |

| Advanced Spectroscopy and Crystallography | Structural elucidation | Precise molecular geometry and connectivity |

| Computational Chemistry | Prediction of reactivity and properties | Understanding electronic structure and reaction mechanisms |

| Advanced Chromatographic Techniques | Separation and quantification | Purity assessment and analytical monitoring |

Design and Chemical Synthesis of Complex Architectures

The this compound core can serve as a versatile building block for the synthesis of more complex molecular architectures with potential applications in various fields.

Synthesis of Fused Heterocyclic Systems: The amino group and the adjacent C3-C3a bond of the benzofuran ring provide opportunities for the construction of fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of novel polycyclic compounds with interesting topologies and potential biological activities.

Incorporation into Macrocycles and Polymers: The amino group can be used as a reactive handle to incorporate the 2,7-dimethylbenzofuran moiety into macrocyclic structures or polymeric chains. This could lead to the development of new materials with unique photophysical or electronic properties.

Development of Bio-conjugates: By attaching the this compound scaffold to biomolecules such as peptides, carbohydrates, or nucleic acids, it may be possible to develop novel probes for biological imaging or targeted therapeutics.

| Complex Architecture | Potential Application | Synthetic Strategy |

| Fused Heterocyclic Systems | Novel drug scaffolds | Annulation reactions on the benzofuran core |

| Macrocycles and Polymers | Advanced materials | Polymerization and macrocyclization reactions |

| Bio-conjugates | Biomedical tools | Covalent linking to biomolecules |

Q & A

Basic: What synthetic routes are recommended for 2,7-Dimethylbenzofuran-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluorinated analogs (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution of halogenated precursors with amines or azides under controlled conditions . Optimization strategies include:

- Catalyst Selection : Use transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity.

- Temperature Control : Maintain temperatures between 60–100°C to balance reaction rate and byproduct formation.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, methyl groups in benzofuran derivatives show characteristic singlet peaks near δ 2.10–2.50 ppm in DMSO-d6 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, as seen in coumarin-based analogs .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- Waste Disposal : Segregate hazardous waste and collaborate with certified disposal services .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.

- Meta-Analysis : Cross-reference pharmacological data from diverse sources (e.g., PubMed, Google Scholar) while excluding structurally unrelated analogs (e.g., 5-MAPB or 6-APDB) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate dose-dependent effects.

- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to confirm target specificity .

Advanced: How can computational modeling predict reactivity in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate reaction energetics (e.g., activation barriers) for proposed intermediates. For example, DFT has been applied to acyl hydrazides to model hydrogen-bonding interactions .

- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance in cyclization reactions.

- Software Tools : Gaussian or ORCA for quantum mechanics; AutoDock for docking studies with biological targets .

Advanced: What in vitro assays are suitable for evaluating enzyme interactions?

Methodological Answer:

- Kinetic Assays : Use fluorogenic substrates to monitor enzyme inhibition (e.g., cytochrome P450 isoforms).

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) in real-time.

- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track intracellular accumulation.

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to assess cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.